![molecular formula C15H23N3O5S3 B4827918 [1-(METHYLSULFONYL)-4-PIPERIDYL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4827918.png)
[1-(METHYLSULFONYL)-4-PIPERIDYL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
[1-(METHYLSULFONYL)-4-PIPERIDYL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE: is a complex organic compound that features both piperidine and piperazine rings, each substituted with sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(METHYLSULFONYL)-4-PIPERIDYL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the piperidine and piperazine precursors. The piperidine ring can be synthesized through a series of reactions involving the formation of the piperidine core, followed by the introduction of the methylsulfonyl group. The piperazine ring is similarly prepared, with the thienylsulfonyl group being introduced in the final steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to thiols or sulfides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alkoxides are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes and receptors involved in disease pathways.
Industry: In the industrial sector, it is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [1-(METHYLSULFONYL)-4-PIPERIDYL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired therapeutic effects. The compound may also influence cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic benefits.
Comparison with Similar Compounds
1-(METHYLSULFONYL)-4-PIPERIDINOL: This compound shares the piperidine core with a methylsulfonyl group but lacks the piperazine and thienylsulfonyl components.
1-(METHYLSULFONYL)-4-PIPERIDINAMINE: Similar to the above, but with an amine group instead of a hydroxyl group.
Uniqueness: The presence of both piperidine and piperazine rings, each substituted with sulfonyl groups, makes [1-(METHYLSULFONYL)-4-PIPERIDYL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE unique
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S3/c1-25(20,21)17-6-4-13(5-7-17)15(19)16-8-10-18(11-9-16)26(22,23)14-3-2-12-24-14/h2-3,12-13H,4-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTNHCVNPGCFDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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